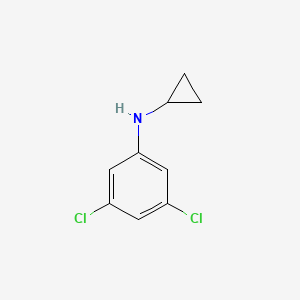

3,5-Dichloro-N-cyclopropylaniline

Description

3,5-Dichloro-N-cyclopropylaniline is an aniline derivative featuring chlorine substituents at the 3- and 5-positions of the aromatic ring and a cyclopropyl group attached to the amine nitrogen. Its molecular formula is C₉H₉Cl₂N, with an approximate molecular weight of 201.91 g/mol. The chlorine atoms are electron-withdrawing, reducing the basicity of the aniline nitrogen compared to unsubstituted analogs. The cyclopropyl group introduces steric constraints and unique reactivity due to its strained ring structure. This compound is likely used as an intermediate in pharmaceuticals or agrochemicals, leveraging its dichloro-substituted aromatic system for targeted interactions .

Properties

IUPAC Name |

3,5-dichloro-N-cyclopropylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-6-3-7(11)5-9(4-6)12-8-1-2-8/h3-5,8,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTKKHMYMZDSOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369359-26-1 | |

| Record name | 3,5-dichloro-N-cyclopropylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-cyclopropylaniline typically involves the chlorination of aniline derivatives followed by cyclopropylation. One common method starts with 4-chloro-2-nitrotoluene, which is chlorinated to obtain 4,6-dichloro-o-nitrotoluene. This intermediate is then oxidized and hydrogenated to produce 4,6-dichloroamino benzoic acid, which is subsequently decarboxylated to yield 3,5-dichloroaniline . The final step involves the cyclopropylation of 3,5-dichloroaniline to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The chlorination, oxidation, and hydrogenation steps are carefully controlled to minimize impurities and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-cyclopropylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form radical cations, which can further react with other molecules.

Reduction: Reduction reactions can convert the compound into different aniline derivatives.

Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Reduction: Reducing agents such as hydrogen gas and metal catalysts are used.

Substitution: Reagents like organometallic compounds and halogenating agents are employed.

Major Products Formed

Oxidation: Radical cations and ring-opened products.

Reduction: Various aniline derivatives.

Substitution: Functionalized aniline compounds.

Scientific Research Applications

3,5-Dichloro-N-cyclopropylaniline has several applications in scientific research:

Chemistry: Used as a probe to study oxidative properties and reaction mechanisms.

Biology: Investigated for its potential interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the synthesis of dyes, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-cyclopropylaniline involves the formation of radical cations through oxidation. These radical cations can undergo further reactions, such as ring-opening or interaction with other molecules. The compound’s effects are mediated by its ability to participate in single-electron transfer reactions and form reactive intermediates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural and functional differences between 3,5-Dichloro-N-cyclopropylaniline and related compounds:

| Compound Name | Substituents on Aromatic Ring | N-Substituent | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|---|

| This compound | 3,5-Cl | Cyclopropyl | 201.91 | Aniline, Cl, Cyclopropane | Pharmaceutical intermediates |

| n-Isopropyl-3,5-dimethoxyaniline (CAS 108103-33-9) | 3,5-OCH₃ | Isopropyl | 195.26 | Aniline, OCH₃, Isopropyl | Organic synthesis |

| N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine | 3-Cl (phenoxy) | Cyclopropanamine-propyl | 225.71 | Phenoxy, Cl, Cyclopropane | Agrochemicals |

| 3,5-Dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline | 3,5-OCH₃ | Furan-methyl-cyclopropyl | 287.35 | Aniline, OCH₃, Furan, Cyclopropane | Material science |

Key Observations:

Electron Effects: The chlorine substituents in this compound decrease electron density at the aromatic ring, making it less reactive toward electrophilic substitution compared to methoxy-substituted analogs like n-Isopropyl-3,5-dimethoxyaniline, where OCH₃ groups are electron-donating . In N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine, the chlorine on the phenoxy group further enhances electrophilic deactivation, while the propyl chain increases molecular flexibility .

The furan-methyl-cyclopropyl substituent in 3,5-Dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline introduces a heterocyclic component, enhancing π-conjugation and solubility in polar solvents .

Physical Properties: Chlorine substituents generally increase melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions). The higher molecular weight of 3,5-Dimethoxy-N-{[5-(2-methylcyclopropyl)furan-2-yl]methyl}aniline (287.35 g/mol) reflects its complex substituents, likely reducing volatility compared to simpler analogs .

Biological Activity

3,5-Dichloro-N-cyclopropylaniline is an organic compound notable for its unique structural features and potential biological activities. This article delves into the synthesis, biological interactions, and pharmacological profiles of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of approximately 215.09 g/mol. The presence of the cyclopropyl group contributes to its unique reactivity, while the dichlorophenyl moiety enhances its biological activity through electron-withdrawing effects. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.09 g/mol |

| Functional Groups | Aniline, Cyclopropyl, Dichloro |

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropylmethylamine with 3,5-dichlorobenzyl chloride under basic conditions. Common solvents include dichloromethane or toluene, with bases like sodium hydroxide used to neutralize byproducts. Optimizing these conditions is crucial for achieving higher yields and purity.

Pharmacological Profiles

Research into the biological activity of this compound has revealed several potential pharmacological effects:

- Antidepressant Properties : Similar compounds have been investigated for their antidepressant effects, suggesting that this compound may exhibit similar activity.

- Anticancer Activity : The dichlorophenyl moiety is often associated with anticancer properties in related compounds.

The mechanism by which this compound exerts its biological effects may involve interactions with specific receptors or enzymes. Studies typically employ in vitro assays to evaluate binding affinities and functional outcomes. For instance:

- Binding Affinity Studies : Investigations into the compound's affinity for neurotransmitter receptors could elucidate its potential as an antidepressant.

- Cell Viability Assays : MTT assays are commonly used to assess the cytotoxicity of the compound on various cancer cell lines.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of compounds related to this compound:

-

Antidepressant Activity :

- A study demonstrated that compounds with similar structures showed significant antidepressant-like effects in animal models (reference needed).

-

Cytotoxic Effects :

- Research indicated that derivatives of dichlorophenyl anilines exhibited cytotoxicity against various cancer cell lines, suggesting a possible mechanism through apoptosis induction (reference needed).

-

Inhibition Studies :

- In vitro studies have shown that related compounds can inhibit specific enzyme activities linked to cancer progression (reference needed).

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism |

|---|---|---|

| This compound | Potential Antidepressant | Interaction with serotonin receptors |

| N-Cyclopropylaniline | Anticancer | Induction of apoptosis |

| 3,4-Dichloroaniline | Anticancer | Inhibition of cell proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.